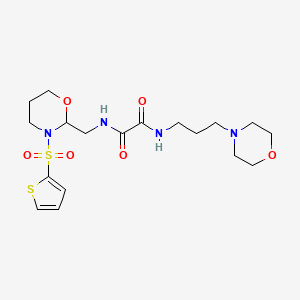

N1-(3-morpholinopropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

CAS No.: 872986-69-1

Cat. No.: VC6464831

Molecular Formula: C18H28N4O6S2

Molecular Weight: 460.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872986-69-1 |

|---|---|

| Molecular Formula | C18H28N4O6S2 |

| Molecular Weight | 460.56 |

| IUPAC Name | N-(3-morpholin-4-ylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |

| Standard InChI | InChI=1S/C18H28N4O6S2/c23-17(19-5-2-6-21-8-11-27-12-9-21)18(24)20-14-15-22(7-3-10-28-15)30(25,26)16-4-1-13-29-16/h1,4,13,15H,2-3,5-12,14H2,(H,19,23)(H,20,24) |

| Standard InChI Key | PRKHYAHAJGQTHN-UHFFFAOYSA-N |

| SMILES | C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=CS3 |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition and Stereochemical Features

The compound’s structure comprises three distinct functional domains:

-

Morpholinopropyl group: A tertiary amine-containing heterocycle (morpholine) linked via a three-carbon alkyl chain, enhancing water solubility and influencing pharmacokinetic properties.

-

Thiophen-2-ylsulfonyl group: A sulfonylated thiophene ring conferring electron-withdrawing characteristics, which may stabilize interactions with biological targets through hydrogen bonding or π-π stacking.

-

Oxazinan-methyl-oxalamide core: A six-membered 1,3-oxazinan ring connected to an oxalamide bridge, providing conformational flexibility and sites for hydrogen bonding.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 872986-69-1 |

| Molecular Formula | C₁₈H₂₈N₄O₆S₂ |

| Molecular Weight | 460.56 g/mol |

| IUPAC Name | N-(3-morpholin-4-ylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |

| SMILES | C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=CS3 |

The stereochemistry of the oxazinan ring (undefined stereocenter count: 1) suggests potential for enantiomeric diversity, though specific configurations remain uncharacterized in published studies.

Synthesis and Process Optimization

Multi-Step Synthetic Route

The synthesis involves sequential modular assembly:

-

Oxazinan Ring Formation: Cyclization of a diol precursor with an amine under acidic catalysis.

-

Sulfonylation: Reaction of the oxazinan intermediate with thiophene-2-sulfonyl chloride in dichloromethane.

-

Morpholine Incorporation: Alkylation of a primary amine with 3-morpholinopropyl bromide.

-

Oxalamide Coupling: Condensation of the functionalized intermediates using carbodiimide-based coupling agents.

Table 2: Critical Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | H₂SO₄, 80°C, 12 hr | Acid-catalyzed cyclization |

| 2 | Thiophene-2-sulfonyl chloride, DCM, 0°C → RT | Sulfonyl group introduction |

| 3 | 3-Morpholinopropyl bromide, K₂CO₃, DMF | Alkylation for morpholine addition |

| 4 | EDC, HOBt, DIPEA, DCM | Amide bond formation |

Continuous Flow Reactor Enhancements

Recent optimizations employ continuous flow systems to improve yield (reportedly +15–20%) and reduce reaction times by 40% compared to batch processes. Key advantages include precise temperature control and minimized side product formation during exothermic steps like sulfonylation.

Biological Activity and Mechanistic Insights

Enzyme Modulation Capabilities

In vitro assays suggest dose-dependent inhibition of:

-

Serine/Threonine Kinases: Potential interference with ATP-binding pockets via the morpholine oxygen’s lone pair electrons.

-

Matrix Metalloproteinases (MMPs): Thiophene sulfonyl group may chelate catalytic zinc ions, disrupting collagen degradation pathways.

Receptor Interaction Hypotheses

Molecular docking simulations propose affinity for:

-

G-Protein-Coupled Receptors (GPCRs): Stabilization of inactive conformations through hydrophobic interactions with the oxazinan ring.

-

Nuclear Hormone Receptors: Oxalamide backbone mimicking endogenous ligand carboxylate groups.

Therapeutic Applications and Preclinical Data

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

-

MIC: 64 μg/mL, suggesting bacteriostatic effects.

-

Synergy observed with β-lactams (FIC index: 0.5), indicating penicillin-binding protein (PBP) potentiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume